molecular formula C20H24N2O5S B2923449 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922553-64-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Número de catálogo: B2923449
Número CAS: 922553-64-8
Peso molecular: 404.48
Clave InChI: FOBPKHHNKCAKCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused bicyclic system. The benzoxazepine core consists of a seven-membered oxazepine ring (containing oxygen and nitrogen) fused to a benzene ring. Key structural features include:

  • A 4-ethyl substituent on the oxazepine nitrogen.
  • A ketone group at position 5 of the oxazepine ring.
  • A sulfonamide (-SO₂NH-) linkage at position 7 of the benzoxazepine system.
  • A 2-methoxy-4,5-dimethylbenzenesulfonamide moiety, which introduces steric bulk and electronic modulation via methoxy and methyl groups.

Its synthesis likely involves multi-step reactions, including sulfonamide coupling and oxazepine ring formation, analogous to methods described for related compounds .

Propiedades

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-22-8-9-27-17-7-6-15(12-16(17)20(22)23)21-28(24,25)19-11-14(3)13(2)10-18(19)26-4/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBPKHHNKCAKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a sulfonamide group. The presence of these functional groups is believed to enhance its pharmacological properties. The molecular formula is C17H22N2O4SC_{17}H_{22}N_2O_4S with a molecular weight of 362.43 g/mol.

PropertyValue
Molecular FormulaC17H22N2O4S
Molecular Weight362.43 g/mol
Chemical StructureTetrahydrobenzo[f][1,4]oxazepine core

Research indicates that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide may exert their biological effects through various mechanisms:

  • Cell Differentiation : Studies have shown that related compounds can induce differentiation in acute myeloid leukemia (AML) cells. This suggests potential applications in cancer therapy by promoting the maturation of malignant cells into non-proliferative forms .
  • Immune Modulation : The compound may modulate immune responses by upregulating CD11b expression in specific cell lines. This could enhance the immune system's ability to target cancer cells or pathogens.
  • Kinase Inhibition : The oxazepine core is associated with kinase inhibition activities. Compounds with similar structures have demonstrated selective inhibition against various kinases involved in cancer proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for therapeutic applications:

  • Acute Myeloid Leukemia (AML) : A study explored the differentiation-inducing properties of oxazepine derivatives in AML cells. The results indicated that specific structural modifications could enhance biological activity and stability .
  • Cancer Therapy : Research on similar sulfonamide derivatives revealed their potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Comparación Con Compuestos Similares

Structural Features :

  • Shares the same benzoxazepine core and 4-ethyl substituent as the target compound.
  • Differs in the sulfonamide substituent: a 4-ethoxybenzenesulfonamide group replaces the 2-methoxy-4,5-dimethylbenzenesulfonamide.

Molecular Data :

Property Value
Molecular Formula C₁₉H₂₂N₂O₅S
Molecular Weight 390.5 g/mol
Key Substituents 4-ethoxy (sulfonamide benzene)

Implications :

Compound 2: 3,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Structural Features :

  • Retains the benzoxazepine core but substitutes the 4-ethyl group with a 4-methyl .
  • Sulfonamide moiety: 3,4-dimethoxybenzenesulfonamide , introducing two methoxy groups at positions 3 and 3.

Molecular Data :

Property Value
Molecular Formula C₁₈H₂₀N₂O₆S¹
Molecular Weight ~392.4 g/mol (estimated)
Key Substituents 3,4-dimethoxy (sulfonamide benzene), 4-methyl (oxazepine)

Implications :

  • 3,4-Dimethoxy groups increase electron density on the sulfonamide benzene, which may enhance hydrogen-bonding interactions but reduce metabolic stability .

General Trends and Substituent Effects

Table 1: Comparative Analysis of Key Features

Compound Oxazepine Substituent Sulfonamide Substituents Molecular Weight Predicted Lipophilicity (ClogP)²
Target Compound 4-ethyl 2-methoxy, 4,5-dimethyl ~404.5³ Higher (due to methyl groups)
Compound 1 4-ethyl 4-ethoxy 390.5 Moderate
Compound 2 4-methyl 3,4-dimethoxy ~392.4 Lower (polar methoxy groups)

Key Observations :

Oxazepine Substituents :

  • Ethyl vs. methyl groups influence steric bulk and metabolic pathways. Ethyl groups (target, Compound 1) may prolong half-life due to reduced oxidative metabolism .

Sulfonamide Substituents: Electron-donating groups (methoxy, methyl) modulate solubility and receptor affinity. Dimethoxy groups (Compound 2) enhance polarity but may limit membrane permeability .

Q & A

Q. How can environmental fate studies be structured to assess its persistence in aqueous systems?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge. Measure hydrolysis rates at pH 4–9 (25–50°C) via LC-UV. Use QSAR models (EPI Suite) to estimate bioaccumulation potential and prioritize ecotoxicology testing (e.g., Daphnia magna acute toxicity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.